molecular formula C13H14N6O2 B1437701 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-N-methyl-1H-pyrazole-3,5-diamine CAS No. 1188305-07-8

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-N-methyl-1H-pyrazole-3,5-diamine

Cat. No.: B1437701
CAS No.: 1188305-07-8
M. Wt: 286.29 g/mol
InChI Key: LLHQAJAAHVPWLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-N-methyl-1H-pyrazole-3,5-diamine (hereafter referred to by its full IUPAC name) is a heterocyclic molecule combining pyrazole and oxadiazole moieties. Its structure features a pyrazole ring substituted with a methylamine group at position 3 and a 1,2,4-oxadiazol-5-yl group at position 2. The oxadiazole ring is further functionalized with a 4-methoxyphenyl substituent.

The compound’s synthesis likely involves multi-component reactions (MCRs), as evidenced by related pyrazole-oxadiazole hybrids synthesized via cyclization of hydrazides with nitriles or via coupling reactions under catalytic conditions . Structural characterization of such compounds typically employs spectroscopic methods (NMR, IR) and X-ray crystallography, with software like SHELXL ensuring accurate refinement of molecular geometries .

Properties

IUPAC Name

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-N-methyl-1H-pyrazole-3,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O2/c1-15-12-9(10(14)17-18-12)13-16-11(19-21-13)7-3-5-8(20-2)6-4-7/h3-6H,1-2H3,(H4,14,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHQAJAAHVPWLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NNC(=C1C2=NC(=NO2)C3=CC=C(C=C3)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-N-methyl-1H-pyrazole-3,5-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies and data.

Chemical Structure and Properties

The compound's molecular formula is C13H14N6O2C_{13}H_{14}N_{6}O_{2} with a molecular weight of 286.29 g/mol. The structure features a pyrazole ring substituted with an oxadiazole moiety and a methoxyphenyl group, which is crucial for its biological activity.

1. Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit promising anticancer properties. For instance, studies have shown that modifications to the pyrazole structure can enhance its efficacy against various cancer cell lines. A notable example is the compound's ability to inhibit the KRas GTPase, a critical player in cancer signaling pathways. The reported EC50 values for inhibition range from 450 nM to 30 µM depending on the specific assay conditions and targets involved .

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated through various assays measuring cytokine production. For example, compounds derived from similar scaffolds demonstrated up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM . This suggests that the target compound may also possess significant anti-inflammatory properties.

3. Antimicrobial Activity

The antimicrobial efficacy of related pyrazole derivatives has been documented against several bacterial strains including E. coli and S. aureus. The presence of the methoxy group appears to enhance the antimicrobial activity of these compounds . The compound's structural features contribute to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Targeting key enzymes involved in inflammatory and cancer pathways.
  • Modulation of Signaling Pathways : Interfering with pathways such as the Ras signaling cascade which is pivotal in cell proliferation and survival.

Case Studies and Research Findings

StudyFindings
PubMed Central Study (2014)Demonstrated broad-spectrum biological activity of pyrazole derivatives including anti-inflammatory and anticancer effects .
BindingDB DataShowed specific binding affinities for KRas with varying EC50 values indicating potential for targeted therapy .
ResearchGate ReviewSummarized various biological activities including antimicrobial and anti-inflammatory properties across different pyrazole derivatives .

Scientific Research Applications

Key Properties

PropertyValue
Boiling PointNot specified
DensityNot specified
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count6

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. A study highlighted the potential of oxadiazole derivatives in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. Specifically, the compound has shown promise in targeting specific cancer pathways, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Neuroprotective Effects

Emerging research suggests that this compound may exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's. The neuroprotective mechanism is hypothesized to involve the modulation of oxidative stress pathways and enhancement of neuronal survival .

Binding Affinity Studies

Binding studies have demonstrated that the compound interacts with various biological targets, including GTPase proteins involved in cell signaling pathways. For instance, it has shown an EC50 value of 700 nM against Ras-related proteins, indicating its potential as a small molecule inhibitor in signal transduction pathways associated with cancer .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound suggests that modifications on the pyrazole and oxadiazole rings can enhance biological activity. This insight is crucial for medicinal chemists aiming to optimize lead compounds for better efficacy and selectivity .

Organic Electronics

The unique electronic properties of the compound make it suitable for applications in organic electronics. Its ability to act as a charge transport material can be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research is ongoing to evaluate its performance in these applications .

Coatings and Polymers

Due to its chemical stability and potential antimicrobial properties, this compound can be integrated into coatings and polymers to enhance their functionality. This application is particularly relevant in developing materials for medical devices to prevent bacterial colonization .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include:

Compound Name Molecular Formula Key Substituents Molecular Weight Purity CAS Number
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-N-methyl-1H-pyrazole-3,5-diamine (Target) C₁₃H₁₄N₆O₂ 4-methoxyphenyl, N-methyl 298.29 g/mol ≥95% Not explicitly listed
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-3-N-(propyl)-1H-pyrazole-3,5-diamine C₁₅H₁₈N₆O 4-methylphenyl, N-propyl 298.35 g/mol 95% 1188305-03-4
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde C₁₆H₁₃FN₂O 4-fluorophenyl, aldehyde 284.29 g/mol N/A Not listed
1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one C₁₈H₁₇FN₂O 4-fluorophenyl, ketone 308.34 g/mol N/A Not listed

Key Observations :

  • Substituent Influence : The methoxy group in the target compound enhances electron-donating capacity compared to the methyl group in its methylphenyl analogue. This difference may alter binding affinity in biological systems, as methoxy groups are more polarizable and can participate in hydrogen bonding .
  • Heterocyclic Core : Pyrazole-oxadiazole hybrids (target) exhibit greater rigidity compared to dihydro-pyrazole derivatives (e.g., compounds in ), which may influence conformational stability in target interactions .
Challenges in Comparison
  • Data Limitations : Purity and bioactivity data for the target compound are sparse compared to its analogues. For example, fluorophenyl derivatives in are well-characterized crystallographically but lack pharmacological profiling.
  • Computational Insights : Density-functional theory (DFT) studies (e.g., ) could predict reactivity differences between methoxy- and methyl-substituted compounds, but such analyses are absent in the provided evidence.

Preparation Methods

Oxadiazole Ring Formation

  • Starting Materials: 4-methoxybenzoic acid derivatives or 4-methoxyphenyl-substituted amidoximes.
  • Reaction: Cyclodehydration of amidoximes with carboxylic acid derivatives or their activated forms (e.g., acid chlorides).
  • Conditions: Heating in polar aprotic solvents (e.g., DMF, DMSO) with dehydrating agents or under acidic/basic catalysis.
  • Outcome: Formation of the 1,2,4-oxadiazole ring substituted at the 3-position with the 4-methoxyphenyl group.

Pyrazole Derivative Preparation

  • Starting Materials: 3,5-dinitro-1H-pyrazole or 3,5-diamino-1H-pyrazole precursors.
  • Functionalization: Introduction of N-methyl group typically via methylation using methyl iodide or methyl sulfate under basic conditions.
  • Reduction: Nitro groups can be selectively reduced to amino groups using iron powder or catalytic hydrogenation.

Coupling of Oxadiazole and Pyrazole Moieties

  • Method: Suzuki-Miyaura cross-coupling is the preferred method for coupling aryl boronic acids (derived from oxadiazole intermediates) with halogenated pyrazole derivatives.
  • Catalysts: Palladium-based catalysts such as XPhos Pd G2.
  • Base: Potassium phosphate (K3PO4) or similar bases.
  • Solvents: Mixtures of dioxane and water.
  • Temperature: Typically 100 °C.
  • Time: Approximately 20 hours for completion.
  • Atmosphere: Argon or inert gas to avoid oxidation.

Purification

  • Techniques: Recrystallization and chromatographic methods (e.g., silica gel column chromatography).
  • Verification: Purity and structure confirmed by NMR (1H and 13C), LC-MS, and elemental analysis.

Reaction Optimization and Yield Data

Step Conditions Catalyst/Base Solvent Temperature Time Yield (%) Notes
Oxadiazole ring formation Cyclodehydration with acid chloride Acid catalyst or base DMF or DMSO 80–120 °C 6–12 hours 70–85 Requires careful control of moisture
Pyrazole methylation Methyl iodide, base (K2CO3) None Acetonitrile RT–50 °C 4–8 hours 75–90 Selective N-methylation on pyrazole N-3
Suzuki-Miyaura coupling Pd catalyst, K3PO4 base XPhos Pd G2 (0.02 mol%) Dioxane/H2O 100 °C 20 hours 65–80 Degassing essential for catalyst activity
Nitro reduction to diamine Fe powder or Pd/C hydrogenation Acidic medium (HCl) Ethanol/water RT–50 °C 4–12 hours 80–95 Avoid over-reduction

Representative Experimental Procedure

A typical synthesis of the target compound involves the following:

Research Findings and Optimization Insights

  • Catalyst Loading: Lower catalyst loadings (0.02 mol%) of XPhos Pd G2 are effective, reducing cost and metal contamination.
  • Base Selection: K3PO4 provides optimal yields; other bases like K2CO3 or Cs2CO3 give lower conversion.
  • Solvent System: Mixed solvent systems (dioxane/water) enhance solubility and reaction rates.
  • Reaction Time: Prolonged heating (20 h) ensures complete coupling, but shorter times reduce yield.
  • Degassing: Argon purging is critical to maintain catalyst activity and avoid oxidation side reactions.

Summary Table of Key Preparation Parameters

Parameter Optimal Condition Effect on Outcome
Catalyst XPhos Pd G2 (0.02 mol%) High coupling efficiency
Base K3PO4 High yield and selectivity
Solvent Dioxane/H2O (4:1) Good substrate solubility
Temperature 100 °C Optimal for catalyst activity
Reaction Time 20 hours Complete conversion
Atmosphere Argon inert gas Prevents catalyst deactivation
Purification Method Recrystallization or chromatography High purity product

Q & A

Q. What are the key structural features of this compound that influence its reactivity in synthetic pathways?

The compound combines a 1,2,4-oxadiazole ring linked to a 4-methoxyphenyl group and a 3-N-methylpyrazole scaffold. The electron-donating methoxy group enhances resonance stabilization, while the oxadiazole ring contributes to π-π stacking interactions. The pyrazole’s N-methylation reduces steric hindrance, favoring nucleophilic substitution reactions. For analogous compounds, synthetic pathways often involve Vilsmeier–Haack formylation or cyclocondensation of hydrazides with nitriles .

Q. What spectroscopic methods are optimal for characterizing this compound?

Use a combination of:

  • FT-IR to confirm functional groups (e.g., oxadiazole C=N stretch at ~1,650 cm⁻¹, pyrazole N-H at ~3,400 cm⁻¹).
  • NMR (¹H and ¹³C) to resolve substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; pyrazole NH₂ signals as broad singlets at δ 5.5–6.0 ppm).
  • Mass spectrometry (HRMS or ESI-MS) for molecular ion validation. X-ray crystallography is recommended for absolute configuration determination, as demonstrated for structurally similar pyrazolines .

Q. How can solubility challenges be addressed during in vitro assays?

Optimize solvent systems using DMSO-water mixtures (e.g., 10% DMSO) or surfactants like Tween-80. For analogs, co-solvency with ethanol or PEG-400 improved solubility up to 50 µM without compromising stability .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in bioactivity data across studies?

Contradictions often arise from variations in substituent positioning or assay conditions. For example:

  • Antimicrobial activity : Compare MIC values under standardized CLSI protocols. A 2013 study noted that 4-methoxy substitution enhances Gram-positive activity but reduces antifungal potency due to altered membrane permeability .
  • Enzyme inhibition : Validate selectivity via kinase profiling panels (≥50 kinases) to rule off-target effects. Structural analogs showed IC₅₀ variability of >10-fold depending on assay pH .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

  • Perform molecular docking (e.g., AutoDock Vina) to prioritize derivatives with higher binding affinity to target proteins (e.g., EGFR or COX-2).
  • Use QSAR models to predict logP and bioavailability. A 2023 study correlated methoxy group position with reduced CYP3A4-mediated metabolism .
  • MD simulations (>100 ns) can assess stability of ligand-receptor complexes, as shown for oxadiazole-containing inhibitors .

Q. What experimental controls are critical when evaluating this compound’s mechanism of action in cellular models?

  • Include positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial assays).
  • Use scrambled siRNA or CRISPR knockouts to confirm target specificity.
  • Validate oxidative stress pathways via ROS scavengers (e.g., NAC) or mitochondrial membrane potential assays (JC-1 dye) .

Methodological Challenges

Q. How can synthetic yields be improved for large-scale preparation?

  • Optimize reflux time (e.g., 48–72 hours for cyclocondensation reactions).
  • Employ microwave-assisted synthesis (80–100°C, 300 W) to reduce reaction time from days to hours, as validated for pyrazole-oxadiazole hybrids .
  • Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water).

Q. What are the best practices for analyzing conflicting crystallographic data?

  • Cross-validate with Hirshfeld surface analysis to identify weak interactions (e.g., C-H···O/N).
  • Compare torsion angles of the oxadiazole-phenyl linkage; deviations >10° may indicate polymorphism, as observed in a 2012 crystallographic study .
  • Use Rietveld refinement for powder XRD data to resolve phase purity issues.

Emerging Research Directions

Q. Can this compound serve as a scaffold for dual-target inhibitors (e.g., antimicrobial and anti-inflammatory)?

Preliminary data on analogs suggest:

  • Dual activity is achievable via structural hybridization (e.g., appending a sulfonamide group for COX-2 inhibition).
  • Toxicity trade-offs must be managed: Methoxy-substituted derivatives showed hepatocyte viability >80% at 50 µM but required dose-dependent optimization .

Q. How can machine learning enhance high-throughput screening (HTS) of derivatives?

  • Train random forest models on existing bioactivity datasets (ChEMBL, PubChem) to predict IC₅₀ values.
  • Apply clustering algorithms (t-SNE, UMAP) to identify under-explored regions of chemical space. A 2024 study achieved 85% accuracy in prioritizing oxadiazole candidates with >5-fold selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-N-methyl-1H-pyrazole-3,5-diamine
Reactant of Route 2
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-N-methyl-1H-pyrazole-3,5-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.